2-({5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}SULFANYL)-N-(2-NITROPHENYL)ACETAMIDE
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Overview
Description
2-({5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}SULFANYL)-N-(2-NITROPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of triazolopyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}SULFANYL)-N-(2-NITROPHENYL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
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Formation of the Triazolopyrimidine Core: : The synthesis begins with the formation of the triazolopyrimidine core. This can be achieved by reacting amidourea hydrochloride with formyl acid to form 1,2,4-triazol-5-one. This intermediate is then nitrated using fuming nitric acid to prepare 3-nitro-1,2,4-triazol-5-one. Reduction of this nitro compound using hydrogen in the presence of Raney nickel yields 3-amino-5-hydroxyl-1,2,4-triazole. Finally, this compound is reacted with acetyl acetone to form the triazolopyrimidine core .
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Introduction of the Sulfanyl Group: This can be achieved by reacting 2-mercapto-5,7-dimethyl-1,2,4-triazolopyrimidine with chloroacetaldehyde or 1-chloropropan-2-one to yield the desired sulfanyl derivative .
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Formation of the Final Compound: : The final step involves the reaction of the sulfanyl derivative with 2-nitrophenylacetyl chloride to form this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yields and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-({5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}SULFANYL)-N-(2-NITROPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen in the presence of palladium on carbon or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen with palladium on carbon, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Oxidized derivatives of the triazolopyrimidine core.
Reduction: Amino derivatives by reduction of the nitro group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-({5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}SULFANYL)-N-(2-NITROPHENYL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-epileptic agent due to its triazolopyrimidine core.
Agriculture: It has herbicidal activities and can be used in the development of new herbicides.
Materials Science: The compound can be used in the synthesis of materials for organic light-emitting diodes (OLEDs) due to its fluorescent properties.
Mechanism of Action
The mechanism of action of 2-({5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}SULFANYL)-N-(2-NITROPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is believed to exert its effects by modulating the activity of certain enzymes or receptors involved in neurological pathways. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5,7-dimethyl-1,2,4-triazolopyrimidine: An intermediate in the synthesis of triazolopyrimidine derivatives.
5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-yl)methanol: Another derivative with similar core structure.
Uniqueness
2-({5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}SULFANYL)-N-(2-NITROPHENYL)ACETAMIDE is unique due to the presence of both the sulfanyl and nitrophenyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in medicinal chemistry, agriculture, and materials science.
Properties
IUPAC Name |
2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O3S/c1-9-7-10(2)20-14(16-9)18-15(19-20)25-8-13(22)17-11-5-3-4-6-12(11)21(23)24/h3-7H,8H2,1-2H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKWRHYSXZRJQQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)SCC(=O)NC3=CC=CC=C3[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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